molecular formula C9H8N2O2 B1592559 3-methyl-1H-indazole-6-carboxylic acid CAS No. 201286-96-6

3-methyl-1H-indazole-6-carboxylic acid

Cat. No.: B1592559
CAS No.: 201286-96-6
M. Wt: 176.17 g/mol
InChI Key: HJVKVWJWZDGWCG-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazole-6-carboxylic acid is a heterocyclic aromatic organic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals and organic synthesis

Biochemical Analysis

Biochemical Properties

3-Methyl-1H-indazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit tyrosine kinase enzymes . These enzymes are crucial for the phosphorylation of proteins, which is a key step in many signaling pathways. The inhibition of tyrosine kinase can lead to the modulation of various cellular processes, including cell growth and differentiation.

Cellular Effects

The effects of this compound on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been observed to exhibit antiproliferative activity against various cancer cell lines . Specifically, this compound can inhibit the growth of neoplastic cells by causing a block in the G0–G1 phase of the cell cycle . This effect is mediated through the modulation of signaling pathways that control cell cycle progression and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, indazole derivatives can form tight π–π stacking, hydrogen bonds, and hydrophobic interactions with target proteins . These interactions can inhibit the activity of enzymes such as tyrosine kinase, thereby modulating downstream signaling pathways and cellular responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, this compound has been shown to maintain its stability under various conditions Long-term studies are necessary to fully understand its degradation profile and any potential long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, indazole derivatives are metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics . This metabolic process can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within target tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate cytoplasmic signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-indazole-6-carboxylic acid typically involves the cyclization of o-aminobenzonitriles with α-bromoesters under acidic conditions. Another common method is the Fischer indazole synthesis, which involves the reaction of hydrazine with aryl hydrazides.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The use of catalysts such as palladium or copper can enhance the reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carboxylic acid derivatives.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acid derivatives such as esters and amides.

  • Reduction: Formation of amines.

  • Substitution: Substituted indazoles with various functional groups.

Scientific Research Applications

3-Methyl-1H-indazole-6-carboxylic acid has found applications in various scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals targeting various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-Methyl-1H-indazole-6-carboxylic acid

  • 2-Methyl-1H-indazole-6-carboxylic acid

  • 1,3-Dimethyl-1H-indazole-6-carboxylic acid

Properties

IUPAC Name

3-methyl-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVKVWJWZDGWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625352
Record name 3-Methyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201286-96-6
Record name 3-Methyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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